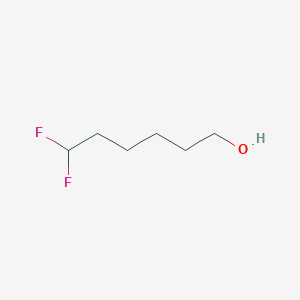

6,6-Difluorohexan-1-ol

Description

Significance of Fluorinated Alcohols as Strategic Building Blocks

Fluorinated alcohols serve as versatile building blocks in the synthesis of more complex fluorinated molecules. fluorine1.ru The hydroxyl group provides a reactive handle for a wide range of chemical transformations, while the fluorine atoms impart unique characteristics to the final product. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.gov For instance, the gem-difluoromethylene group (CF2) is often considered a lipophilic isostere of a carbonyl group. nih.gov

Historical Context of Fluoroalcohol Synthesis Methodologies

Historically, the synthesis of fluoroalcohols has presented significant challenges. Early methods often involved harsh reaction conditions, such as the pyrolysis of poly-fluorinated alcohol acetates at high temperatures or dehydration using strong acids like phosphoric acid or a mixture of sulfuric acid and thionyl chloride. fluorine1.ru These methods were often plagued by low yields, lack of selectivity, and the formation of toxic byproducts. fluorine1.ru The development of milder and more selective fluorination reagents and techniques has been a major focus of research in fluorine chemistry. thermofisher.commdpi.com

Current Research Landscape of Linear Difluoroalkanols

Current research in the field of linear difluoroalkanols is vibrant and multifaceted. mdpi.com A significant area of investigation involves the development of new synthetic methods that are more efficient, scalable, and environmentally benign. thermofisher.commdpi.com This includes the use of novel fluorinating agents and catalytic systems. mdpi.commdpi.com Researchers are also exploring the unique reactivity of these compounds and their application in the synthesis of novel materials and biologically active molecules. beilstein-journals.orgthieme-connect.com The strategic placement of the gem-difluoro unit at the terminal position of a linear chain, as in 6,6-difluorohexan-1-ol (B6152283), offers a unique combination of a polar hydroxyl group and a non-polar, lipophilic fluorinated tail.

Scope and Academic Relevance of 6,6-Difluorohexan-1-ol within Fluorine Chemistry

Within the broader context of fluorine chemistry, 6,6-difluorohexan-1-ol stands out as a molecule of significant academic and potentially practical interest. Its linear structure, with a terminal gem-difluoro group and a primary alcohol, makes it an attractive building block for creating molecules with tailored properties. A documented synthesis of 6,6-difluorohexan-1-ol involves the reduction of ethyl 6,6-difluorohexanoate with lithium borohydride (B1222165) in tetrahydrofuran. google.com This specific difluoroalkanol provides a valuable tool for researchers studying the impact of terminal difluorination on the physical and biological properties of long-chain aliphatic compounds. Its structure allows for systematic investigations into structure-activity relationships, making it a relevant subject of study in the ongoing exploration of fluorinated organic compounds.

Properties of 6,6-Difluorohexan-1-ol

| Property | Value | Source |

| IUPAC Name | 6,6-difluorohexan-1-ol | sigmaaldrich.com |

| CAS Number | 1064191-56-5 | sigmaaldrich.com |

| Molecular Formula | C6H12F2O | sigmaaldrich.com |

| InChI Key | VVYYCUYDINGEMB-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12F2O |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

6,6-difluorohexan-1-ol |

InChI |

InChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2 |

InChI Key |

VVYYCUYDINGEMB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(F)F)CCO |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 6,6 Difluorohexan 1 Ol

Transformations at the Primary Alcohol Moiety

The primary alcohol group is the most reactive site in 6,6-Difluorohexan-1-ol (B6152283), serving as a versatile handle for a wide array of functional group interconversions.

Esterification is a fundamental transformation for primary alcohols, converting them into esters which can serve as protecting groups or introduce new functionalities. 6,6-Difluorohexan-1-ol can readily undergo esterification through several standard protocols.

The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. This reaction is reversible and often requires removal of water to drive it to completion.

For more rapid and irreversible conversions, especially with valuable or sensitive carboxylic acids, more reactive acid derivatives are employed. Acyl chlorides and acid anhydrides react vigorously with alcohols at room temperature or with gentle heating to produce esters in high yields. The reaction with an acyl chloride, for example, produces the corresponding ester and hydrogen chloride gas.

Reaction with Carboxylic Acid (Fischer Esterification): FCH₂-(CH₂)₅-OH + R-COOH ⇌ FCH₂-(CH₂)₅-O-CO-R + H₂O (Requires acid catalyst)

Reaction with Acyl Chloride: FCH₂-(CH₂)₅-OH + R-COCl → FCH₂-(CH₂)₅-O-CO-R + HCl

Reaction with Acid Anhydride (B1165640): FCH₂-(CH₂)₅-OH + (R-CO)₂O → FCH₂-(CH₂)₅-O-CO-R + R-COOH

The table below summarizes common conditions for these transformations.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Concentrated H₂SO₄ (catalyst), Heat | 6,6-Difluorohexyl acetate |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Et₃N, Room Temperature | 6,6-Difluorohexyl acetate |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine (catalyst), Heat | 6,6-Difluorohexyl acetate |

The primary alcohol moiety of 6,6-Difluorohexan-1-ol can be oxidized to yield either the corresponding aldehyde (6,6-difluorohexanal) or carboxylic acid (6,6-difluorohexanoic acid), depending on the choice of oxidizing agent and reaction conditions.

Controlled, partial oxidation to the aldehyde requires the use of mild reagents to prevent over-oxidation. Common methods include the use of pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These reactions are typically performed in anhydrous organic solvents.

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Classic reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are effective. More modern, milder protocols have also been developed, such as the use of sodium bromide with Selectfluor in an aqueous solvent system, or copper-catalyzed aerobic oxidation. nih.govrsc.org

The table below outlines various reagents for the oxidation of 6,6-Difluorohexan-1-ol.

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 6,6-Difluorohexanal (Aldehyde) | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (anhydrous), Room Temperature |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ (anhydrous), Room Temperature | |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | |

| 6,6-Difluorohexanoic Acid (Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to Room Temperature | |

| NaBr / Selectfluor | CH₃CN/H₂O, Room Temperature nih.gov |

The hydroxyl group can be substituted with a halogen atom (F, Cl, Br, I) to produce 1-halo-6,6-difluorohexanes. These derivatives serve as important intermediates for introducing the 6,6-difluorohexyl moiety via nucleophilic substitution or organometallic coupling reactions.

Conversion to the corresponding alkyl chloride is commonly achieved using thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). Similarly, phosphorus tribromide (PBr₃) is the reagent of choice for synthesizing the alkyl bromide. These reactions typically proceed readily with primary alcohols.

| Reagent | Product | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 1-Chloro-6,6-difluorohexane | SO₂ (gas), HCl (gas) |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-6,6-difluorohexane | H₃PO₃ |

| Phosphorus Pentachloride (PCl₅) | 1-Chloro-6,6-difluorohexane | POCl₃, HCl |

Reactions Involving the Geminal Difluoroalkyl Group

The gem-difluoro group at the C6 position is significantly less reactive than the primary alcohol. Its influence is primarily electronic, affecting the stability and reactivity of the molecule and its adjacent positions.

The gem-difluoromethylene (–CF₂–) group imparts significant chemical stability to that end of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the group highly resistant to metabolic degradation and many chemical reagents. acs.org

The primary electronic influence of the two fluorine atoms is a powerful electron-withdrawing inductive effect (–I effect). This effect polarizes the surrounding bonds, decreasing electron density along the carbon chain. This has several consequences:

Increased Lipophilicity: The CF₂ group is considered a lipophilic bioisostere of a carbonyl group or an ether oxygen atom. acs.orgnih.gov

Modulation of Acidity: The inductive effect can increase the acidity of nearby C-H bonds. In the case of 6,6-Difluorohexan-1-ol, the C-H bonds at the C5 position are rendered more acidic than those in non-fluorinated hexane, making them more susceptible to deprotonation by a strong base. nih.gov

The table below compares the properties of a methyl group with its fluorinated counterparts.

| Group | Van der Waals Radius of H/F (Å) | Electronegativity of H/F (Pauling Scale) | Inductive Effect |

|---|---|---|---|

| -CH₃ | 1.20 (H) | 2.20 (H) | Weakly Electron-Donating (+I) |

| -CH₂F | 1.47 (F) | 3.98 (F) | Strongly Electron-Withdrawing (-I) |

| -CF₂H | 1.47 (F) | 3.98 (F) | Very Strongly Electron-Withdrawing (-I) |

Direct chemical transformation of the highly stable gem-difluoro group is challenging and requires harsh conditions. However, its strong electron-withdrawing nature activates the adjacent C5 position toward certain reactions.

The most significant reactivity is the enhanced acidity of the protons at C5. While deprotonating a standard alkane C-H bond is extremely difficult, the presence of the adjacent CF₂ group lowers the pKa of the C5 protons. With the use of a very strong base, such as an organolithium reagent (e.g., n-butyllithium) or a hindered amide base like lithium diisopropylamide (LDA), it is possible to generate a carbanion at the C5 position. This nucleophilic species could then, in principle, be trapped by various electrophiles, allowing for functionalization at the carbon atom adjacent to the difluoro moiety. However, such reactions may be complicated by competing reactions at the C1 alcohol unless it is appropriately protected.

Elimination reactions, such as β-fluoride elimination, are common for compounds with a leaving group adjacent to a difluoro or trifluoro group, often leading to the formation of gem-difluoroalkenes. nih.govresearchgate.net For 6,6-Difluorohexan-1-ol, this would require derivatization at the C5 position, which is not a straightforward transformation.

Exploration of 6,6-Difluorohexan-1-ol as a Reagent or Solvent System

The distinct electronic properties conferred by the fluorine atoms suggest that 6,6-difluorohexan-1-ol could serve as a valuable component in various reaction systems.

Fluorinated alcohols are recognized for their unique solvent properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds. These characteristics often lead to enhanced reaction rates and selectivities. By analogy with commonly used fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), 6,6-difluorohexan-1-ol is anticipated to be an effective solvent or co-solvent for reactions that benefit from a polar, non-nucleophilic environment.

The electron-withdrawing nature of the terminal difluoromethyl group in 6,6-difluorohexan-1-ol increases the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. This property is particularly advantageous in reactions involving cationic intermediates, where the fluorinated alcohol can stabilize charged species without interfering as a nucleophile.

Table 1: Comparison of Solvent Properties

| Solvent | Dielectric Constant (ε) | Acidity (pKa) |

|---|---|---|

| Water | 80.1 | 15.7 |

| Methanol | 32.7 | 15.5 |

| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 12.4 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 9.3 |

| 6,6-Difluorohexan-1-ol (Predicted) | ~10-15 | ~14-15 |

Note: The values for 6,6-Difluorohexan-1-ol are estimated based on the properties of similar fluorinated alcohols.

The capacity of fluorinated alcohols to act as potent hydrogen bond donors is a key feature in their application in catalysis. nih.gov This interaction can activate electrophiles, thereby accelerating reactions. researchgate.netru.nl It is expected that 6,6-difluorohexan-1-ol would similarly participate in hydrogen-bond-donating catalysis.

In reactions such as the Diels-Alder reaction, the activation of a carbonyl-containing dienophile through hydrogen bonding to a catalyst can significantly lower the activation energy of the reaction. researchgate.netru.nl The hydroxyl group of 6,6-difluorohexan-1-ol could form a hydrogen bond with the electrophile, increasing its reactivity towards the nucleophile. This non-covalent interaction offers a mild and effective method for catalysis, avoiding the use of harsh Lewis acids.

Derivatization to Advanced Polyfluorinated Building Blocks

The dual functionality of 6,6-difluorohexan-1-ol, comprising a primary alcohol and a terminal difluoromethyl group, makes it an attractive starting material for the synthesis of more complex polyfluorinated molecules.

The primary alcohol group of 6,6-difluorohexan-1-ol is a versatile handle for a wide range of chemical transformations. Standard organic reactions can be employed to introduce new functional groups, leading to a variety of derivatives.

Table 2: Potential Derivatization Reactions of 6,6-Difluorohexan-1-ol

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid |

| Esterification | Acyl chloride, Carboxylic acid | Ester |

| Etherification | Alkyl halide, Williamson synthesis | Ether |

| Halogenation | SOCl₂, PBr₃ | Alkyl chloride, Alkyl bromide |

These derivatization strategies allow for the conversion of the simple 6,6-difluorohexan-1-ol scaffold into a diverse array of building blocks suitable for further synthetic applications.

The derivatives of 6,6-difluorohexan-1-ol can be further functionalized for incorporation into larger and more complex molecular structures. For instance, the conversion of the alcohol to an azide (B81097) allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures.

Applications of 6,6 Difluorohexan 1 Ol in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Structurally Defined Compounds

6,6-Difluorohexan-1-ol (B6152283) is a valuable synthetic intermediate for the preparation of a variety of structurally defined compounds. The presence of the gem-difluoro group at the 6-position of the hexyl chain imparts unique electronic and conformational properties to the molecule, making it an attractive building block in several areas of chemical science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a chemically robust difluorinated alkyl chain, allows for its incorporation into a wide range of molecular architectures.

Precursor for Pharmaceuticals and Agrochemistry Intermediates

The introduction of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals to enhance their biological activity, metabolic stability, and pharmacokinetic properties. 6,6-Difluorohexan-1-ol serves as a key precursor for introducing the 6,6-difluorohexyl moiety into bioactive molecules. This can be achieved through various chemical transformations of the primary alcohol functionality, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.

While specific pharmaceuticals or agrochemicals derived directly from 6,6-Difluorohexan-1-ol are not extensively documented in publicly available literature, the utility of gem-difluorinated building blocks is well-established. For instance, fluorinated analogs of natural products and other bioactive compounds often exhibit improved efficacy and metabolic profiles. The synthesis of fluorinated acetamidopyrrolizidine analogs has demonstrated the influence of gem-difluoro substitution on enzymatic reactions, providing insights into reaction mechanisms and potentially leading to the development of new enzyme inhibitors. nih.gov

The presence of two fluorine atoms on the same carbon atom significantly alters the physicochemical properties of intermediates derived from 6,6-Difluorohexan-1-ol. The strong electron-withdrawing nature of fluorine can influence the acidity of neighboring protons and the reactivity of nearby functional groups. nih.gov This inductive effect can be transmitted through the carbon chain, affecting the properties of the entire molecule.

| Property | Influence of CF₂ Group | Relevance to Intermediates |

|---|---|---|

| Acidity/Basicity | Increases acidity of nearby C-H bonds and decreases basicity of nearby amino groups through inductive effect. nih.gov | Modulation of pKa for improved target binding and pharmacokinetic properties. |

| Lipophilicity (LogP) | Generally increases lipophilicity, but the effect is context-dependent. nih.gov | Optimization of membrane permeability and distribution. |

| Aqueous Solubility | Often decreases solubility, but can be influenced by other functional groups and overall molecular structure. nih.gov | Balancing solubility for effective formulation and bioavailability. |

| Metabolic Stability | Can enhance stability by blocking sites of oxidative metabolism. nih.gov | Increased half-life and duration of action of the final active ingredient. |

| Conformation | Can influence local conformational preferences due to steric and electronic effects. | Potential to lock in a bioactive conformation for enhanced target affinity. |

While 6,6-Difluorohexan-1-ol itself is achiral, its derivatives can possess stereocenters. The synthesis of such chiral intermediates requires careful consideration of stereocontrol. Reactions involving the functionalization of the carbon chain or the introduction of new chiral centers must be designed to proceed with high stereoselectivity. The presence of the gem-difluoro group can potentially influence the stereochemical outcome of reactions at adjacent positions due to its steric bulk and electronic effects.

For example, in reactions involving the formation of a carbocation intermediate adjacent to the difluorinated carbon, the strong electron-withdrawing effect of the fluorine atoms would be destabilizing. nih.gov This electronic effect can be exploited to favor alternative reaction pathways. In enzymatic reactions, the gem-difluoro group can serve as a probe to elucidate reaction mechanisms, as demonstrated in studies with fluorinated analogs of biosynthetic intermediates. nih.gov

Building Block for Liquid Crystal Materials

Fluorinated compounds are extensively used in the design of liquid crystal materials for display applications. nih.govbohrium.com The incorporation of fluorine atoms can significantly modify key properties such as dielectric anisotropy, optical anisotropy, and viscosity. nih.gov The 6,6-difluorohexyl group, derived from 6,6-Difluorohexan-1-ol, can be incorporated as a terminal alkyl chain in calamitic (rod-like) liquid crystals.

The high polarity of the C-F bonds in the gem-difluoro group can contribute to a large dipole moment, which is a desirable feature for creating materials with a high dielectric anisotropy. This property is crucial for the operation of twisted nematic and other types of liquid crystal displays. The length of the alkyl chain also plays a critical role in determining the mesophase behavior and transition temperatures of the liquid crystal. mdpi.com The introduction of a gem-difluoro unit at the terminus of the alkyl chain can influence the packing of the molecules in the liquid crystalline phase, thereby affecting the phase morphology and stability. While specific liquid crystals based on 6,6-Difluorohexan-1-ol are not prominently reported, the principles of molecular design in fluorinated liquid crystals suggest its potential as a valuable building block. nih.govbohrium.com

| Property | Effect of Terminal CF₂ Group | Significance in Liquid Crystal Displays |

|---|---|---|

| Dielectric Anisotropy (Δε) | Can increase the positive or negative dielectric anisotropy depending on the orientation of the dipole moment. nih.gov | Lower threshold voltage and faster switching times. |

| Birefringence (Δn) | Can influence the optical anisotropy of the material. nih.gov | Affects the contrast and viewing angle of the display. |

| Mesophase Stability | Can affect the clearing point and the temperature range of the liquid crystalline phase. mdpi.com | Wider operating temperature range for devices. |

| Viscosity | May alter the rotational viscosity, which influences switching speed. nih.gov | Optimization of response times. |

Incorporation into Polymeric and Advanced Material Architectures

Fluorinated polymers are a class of specialty materials known for their excellent thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. nih.gov 6,6-Difluorohexan-1-ol can be utilized as a precursor for the synthesis of fluorinated monomers, which can then be polymerized to create advanced materials with tailored properties.

The hydroxyl group of 6,6-Difluorohexan-1-ol can be readily converted into a polymerizable functional group, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether. For example, esterification with acryloyl chloride or methacrylic anhydride (B1165640) would yield the corresponding 6,6-difluorohexyl acrylate or methacrylate monomers. These monomers can then undergo free-radical polymerization or copolymerization with other monomers to produce a variety of fluorinated polymers. dakenchem.com

The incorporation of the 6,6-difluorohexyl side chain into a polymer can significantly modify its properties. The low surface energy associated with fluorinated alkyl chains can be exploited to create hydrophobic and oleophobic surfaces, which are desirable for applications such as anti-fouling coatings and self-cleaning materials. rsc.org The thermal and chemical stability of the polymer can also be enhanced due to the strength of the C-F bonds. Furthermore, the presence of the polar C-F bonds can influence the dielectric properties of the polymer, making it potentially useful in electronic applications. acs.org

Preparation of Functionalized Polymers

The bifunctional nature of 6,6-Difluorohexan-1-ol, possessing both a primary alcohol and a terminal gem-difluoroalkyl group, makes it an attractive monomer for the synthesis of fluorinated polymers. The hydroxyl group can readily participate in various polymerization reactions, such as polycondensation and polyaddition, to form polyesters and polyurethanes. The presence of the difluoromethylene group along the polymer backbone can significantly alter the material's properties, including thermal stability, chemical resistance, and surface characteristics.

While specific examples of polymerization using 6,6-Difluorohexan-1-ol are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of diols in polymer synthesis. For instance, in the preparation of polyesters, 6,6-Difluorohexan-1-ol can be reacted with a dicarboxylic acid or its derivative (e.g., an acyl chloride or ester) under appropriate catalytic conditions. Similarly, for polyurethane synthesis, it can serve as the polyol component that reacts with a diisocyanate.

The incorporation of the gem-difluoroalkyl moiety is anticipated to impart desirable properties to the resulting polymers. The strong carbon-fluorine bonds can enhance the thermal and oxidative stability of the polymer. Furthermore, the fluorinated segment can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties, which are advantageous for applications such as specialized coatings and membranes.

Table 1: Potential Polymerization Reactions Involving 6,6-Difluorohexan-1-ol

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyester | Dicarboxylic Acid (e.g., Adipic acid) | Ester | Enhanced thermal stability, hydrophobicity |

| Polyurethane | Diisocyanate (e.g., Methylene (B1212753) diphenyl diisocyanate) | Urethane | Increased chemical resistance, modified mechanical properties |

| Polyether | Dihalide (e.g., 1,6-Dibromohexane) | Ether | Altered solubility, potential for unique liquid crystalline phases |

Isosteric Replacement and Mimetic Studies

The introduction of fluorine-containing groups into bioactive molecules is a widely used strategy in drug discovery to modulate their pharmacological profiles. The gem-difluoroalkyl group, in particular, has garnered significant attention as a bioisostere for various functional groups.

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its chemical structure, but which may have a profound and beneficial impact on its biological activity. The gem-difluoromethylene (–CF2–) group is recognized as a bioisostere of an ether oxygen atom, a carbonyl group, or a methylene group adjacent to a heteroatom. enamine.netrsc.org This is due to the similar bond angles of C-CF2-C to C-O-C and C-C(O)-C, and the ability of the CF2 group to act as a weak hydrogen bond acceptor.

The incorporation of a gem-difluoroalkyl moiety, such as the one present in 6,6-Difluorohexan-1-ol derivatives, can lead to several advantageous modifications in a drug candidate:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoroalkyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug. nih.gov

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity or basicity of nearby functional groups through inductive effects. nih.gov This can alter the pKa of a molecule, affecting its absorption, distribution, and target binding.

Conformational Control: The steric and electronic properties of the CF2 group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

Methionine, a sulfur-containing amino acid, plays a crucial role in protein structure and function. However, its thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167) or sulfone, which can lead to a loss of biological activity. nih.gov To address this liability in peptide-based therapeutics, the development of methionine mimics that are resistant to oxidation is of great interest.

The gem-difluoromethylene group has been successfully employed as a bioisosteric replacement for the sulfur atom in methionine. The resulting amino acid, with a CF2 group in place of the sulfur, is structurally similar to methionine but is not susceptible to oxidation. This substitution can enhance the stability and shelf-life of therapeutic peptides.

Following this principle, 6,6-Difluorohexan-1-ol can be considered a precursor for the synthesis of a methionine mimetic. Through a series of synthetic transformations, the alcohol could be converted to an amino acid with a 6,6-difluorohexyl side chain. This novel amino acid could then be incorporated into peptides to replace methionine, thereby preventing oxidation-related degradation.

Table 2: Comparison of Methionine and a Hypothetical 6,6-Difluoroalkyl Amino Acid Mimetic

| Property | Methionine | 6,6-Difluoroalkyl Amino Acid |

| Side Chain | -CH2-CH2-S-CH3 | -CH2-CH2-CH2-CH2-CF2-CH3 |

| Susceptibility to Oxidation | High (at sulfur atom) | None (at the difluoro position) |

| Polarity of Side Chain | Nonpolar | More polar due to C-F bonds |

| Potential Advantage in Peptides | Increased metabolic stability | Avoids loss of activity due to oxidation |

Development of Specialized Reagents from 6,6-Difluorohexan-1-ol

The reactivity of the hydroxyl group in 6,6-Difluorohexan-1-ol allows for its conversion into a variety of other functional groups, leading to the development of specialized reagents for organic synthesis. These reagents, bearing the 6,6-difluorohexyl moiety, can be used to introduce this fluorinated fragment into a wide range of molecules.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The aldehyde could serve as a substrate in reactions such as Wittig or aldol (B89426) reactions, while the carboxylic acid could be used in amide or ester formations.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. These derivatives would be excellent electrophilic reagents for nucleophilic substitution reactions, allowing for the facile introduction of the 6,6-difluorohexyl chain onto various nucleophiles, including amines, thiols, and carbanions. The development of such reagents would provide synthetic chemists with valuable tools for the construction of complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Table 3: Potential Specialized Reagents Derived from 6,6-Difluorohexan-1-ol

| Reagent | Synthetic Transformation | Potential Application |

| 6,6-Difluorohexanal | Oxidation of the alcohol | Aldol condensations, Wittig reactions |

| 6,6-Difluorohexanoic acid | Oxidation of the alcohol | Amide and ester synthesis |

| 1-Bromo-6,6-difluorohexane | Halogenation of the alcohol | Alkylation of nucleophiles |

| 6,6-Difluorohexyl tosylate | Tosylation of the alcohol | Introduction of the 6,6-difluorohexyl group via SN2 reactions |

Analytical Methodologies for the Characterization of 6,6 Difluorohexan 1 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 6,6-Difluorohexan-1-ol (B6152283). These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 6,6-Difluorohexan-1-ol, providing unambiguous information about the carbon-hydrogen framework and the location of the fluorine atoms. The presence of the ¹⁹F nucleus, which is 100% abundant and has a spin of ½, provides an additional layer of structural detail through ¹⁹F NMR and fluorine-carbon/proton coupling. walisongo.ac.id

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The key signals expected for 6,6-Difluorohexan-1-ol include a triplet for the protons on the carbon bearing the hydroxyl group (C1) and a characteristic triplet of triplets for the proton on the difluorinated carbon (C6) due to coupling with both the adjacent methylene (B1212753) protons and the two fluorine atoms. walisongo.ac.id Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 δ range. pressbooks.puboregonstate.edu

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atom bonded to the hydroxyl group (C1) is typically found in the 50 to 80 δ range. pressbooks.pub The carbon bonded to the two fluorine atoms (C6) will appear as a triplet due to one-bond carbon-fluorine coupling (¹J-CF). Furthermore, two-bond and three-bond carbon-fluorine couplings (²J-CF, ³J-CF) can be observed for C5 and C4, respectively, providing definitive evidence for the fluorine atoms' location. walisongo.ac.id

¹⁹F NMR: The fluorine NMR spectrum is used to analyze the fluorine-containing functional groups. For 6,6-Difluorohexan-1-ol, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet due to coupling with the two adjacent protons on C5. The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which minimizes the chance of signal overlap. thermofisher.com

| Technique | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | H on C1 (-CH₂OH) | ~3.6 | Triplet (t) | J(H1-H2) |

| H on C2 (-CH₂-) | ~1.6 | Multiplet (m) | J(H2-H1), J(H2-H3) | |

| H on C3 (-CH₂-) | ~1.4 | Multiplet (m) | J(H3-H2), J(H3-H4) | |

| H on C4 (-CH₂-) | ~1.5 | Multiplet (m) | J(H4-H3), J(H4-H5) | |

| H on C5 (-CH₂CHF₂) | ~2.0 | Multiplet (m) | J(H5-H4), J(H5-H6), J(H5-F6) | |

| H on C6 (-CHF₂) | ~5.8 - 6.4 | Triplet of Triplets (tt) | ²J(H6-F6), ³J(H6-H5) | |

| ¹³C NMR | C1 (-CH₂OH) | ~62 | Singlet | - |

| C2 | ~32 | Singlet | - | |

| C3 | ~25 | Singlet | - | |

| C4 | ~22 | Triplet (t) | ³J(C4-F6) | |

| C5 | ~30 | Triplet (t) | ²J(C5-F6) | |

| C6 (-CHF₂) | ~115 | Triplet (t) | ¹J(C6-F6) | |

| ¹⁹F NMR | F on C6 (-CHF₂) | -110 to -120 | Triplet (t) | ³J(F6-H5) |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For volatile compounds like 6,6-Difluorohexan-1-ol, it is often coupled with Gas Chromatography (GC-MS). While electron ionization (EI) can lead to extensive fragmentation where the molecular ion is not observed, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to detect the molecular ion. jeol.comub.edu

The fragmentation of alcohols in MS is characterized by two main pathways: alpha cleavage and dehydration. pressbooks.puboregonstate.edu

Alpha Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For 6,6-Difluorohexan-1-ol, this would result in the loss of a C₅H₈F₂ radical to produce a resonance-stabilized cation at m/z = 31 ([CH₂OH]⁺).

Dehydration: This pathway involves the elimination of a water molecule (18 Da) from the molecular ion, resulting in an alkene radical cation [M-H₂O]⁺.

The presence of the difluoromethyl group will also influence fragmentation, potentially leading to the loss of HF (20 Da) or CHF₂ (51 Da) fragments.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 138 | [C₆H₁₂F₂O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₆H₁₀F₂]⁺ | Dehydration ([M-H₂O]⁺) |

| 118 | [C₆H₁₁FO]⁺ | Loss of HF ([M-HF]⁺) |

| 87 | [C₅H₈F₂]⁺ | Loss of CH₂OH radical |

| 31 | [CH₂OH]⁺ | Alpha Cleavage |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6,6-Difluorohexan-1-ol is expected to show characteristic absorption bands for the hydroxyl (-OH), carbon-fluorine (C-F), and alkane (C-H) groups. nih.gov

The most prominent feature for an alcohol is a strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by hydrogen bonding. pressbooks.puborgchemboulder.comlibretexts.org A strong C-O stretching absorption is also expected around 1050-1260 cm⁻¹. orgchemboulder.com The presence of the two fluorine atoms will give rise to strong C-F stretching bands, typically found in the 1000-1400 cm⁻¹ region. Finally, C-H stretching vibrations for the alkane backbone will appear in the 2850-3000 cm⁻¹ range. lumenlearning.compressbooks.pub

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 2850 - 2960 | C-H Stretch | Alkane (-CH₂-) | Medium to Strong |

| 1450 - 1470 | C-H Bend | Alkane (-CH₂-) | Medium |

| 1000 - 1200 | C-F Stretch | Fluoroalkane (-CF₂) | Strong |

| 1050 - 1260 | C-O Stretch | Primary Alcohol | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 6,6-Difluorohexan-1-ol from reaction mixtures, byproducts, or derivatives, as well as for assessing its purity.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like 6,6-Difluorohexan-1-ol. It is widely used for purity assessment and quantitative analysis. taylorfrancis.com The choice of capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a VF-WAXms stationary phase, is often suitable for separating fluorinated alcohols. nih.gov

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. However, coupling GC with a Mass Spectrometer (GC-MS) is highly advantageous as it provides both separation and structural identification of the analyte and any impurities. nih.gov Quantitative analysis can be performed using either an external or internal standard method to ensure accuracy and reproducibility. chromsoc.jptdi-bi.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase/Column | VF-WAXms, DB-1, DB-5, or similar (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Temperature programming (e.g., initial hold at 40-60 °C, ramp to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Ionization (for MS) | Electron Ionization (EI) or Chemical Ionization (CI) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive derivatives of 6,6-Difluorohexan-1-ol, or for analyzing it within complex matrices. Reversed-phase HPLC is the most common mode used for this type of analysis.

Standard C8 or C18 columns are often used, but specialized fluorinated stationary phases can offer unique selectivity and improved retention for fluorinated compounds. chromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. For LC-MS applications, fluorinated alcohols such as hexafluoroisopropanol (HFIP) can be used as mobile phase modifiers to improve ionization efficiency. nih.govnih.gov Detection is commonly achieved using a UV detector if the derivatives contain a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). HPLC is particularly effective for separating positional isomers that may be difficult to resolve by other methods. rsc.org

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase/Column | C18, C8, or Fluorinated Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis, Evaporative Light Scattering Detector (ELSD), Mass Spectrometer (MS) |

Advanced Analytical Techniques for Molecular Structure and Composition

Advanced analytical methods are critical in elucidating the detailed molecular and structural characteristics of novel compounds like 6,6-Difluorohexan-1-ol. These techniques provide invaluable insights that complement spectroscopic data.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a material. In the context of crystalline organic compounds, SEM can provide information on crystal habit, size, and aggregation. For fluorinated compounds, which can exhibit unique packing and intermolecular interactions due to the high electronegativity of fluorine, SEM can reveal distinct morphological features.

While specific SEM micrographs for 6,6-Difluorohexan-1-ol are not widely available in the public domain, the general methodology for analyzing similar organic compounds involves mounting a sample of the crystalline material on a stub and coating it with a thin layer of a conductive material, such as gold or carbon. This coating prevents the buildup of static charge on the sample surface when it is irradiated by the electron beam. The electron beam is then scanned across the surface, and the interactions between the electrons and the sample generate signals that are used to form an image.

The resulting micrographs can reveal details about the crystalline structure, such as the presence of well-defined facets or an amorphous nature. For derivatives of 6,6-Difluorohexan-1-ol that may be used in the formation of films or membranes, SEM is instrumental in assessing surface uniformity, porosity, and the distribution of any incorporated materials. For instance, in the study of fluorinated polymers, SEM has been used to examine the surface morphology and cross-sectional structures of membranes, providing insights into their formation and potential performance.

It's important to note that electron beam irradiation can sometimes cause damage to sensitive organic samples, a phenomenon that can lead to fluorine mobility. researchgate.net Therefore, optimizing the SEM acquisition parameters, such as accelerating voltage and beam current, is crucial to obtain high-resolution images without altering the sample's structure. researchgate.net

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For a novel compound like 6,6-Difluorohexan-1-ol, elemental analysis provides critical validation of its elemental composition and supports the structure elucidation performed by spectroscopic methods.

The molecular formula of 6,6-Difluorohexan-1-ol is C₆H₁₂F₂O. Based on this, the theoretical elemental composition can be calculated. The process involves determining the molar mass of the compound and the mass of each element within one mole of the compound.

Theoretical Elemental Composition of 6,6-Difluorohexan-1-ol

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass of Element ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 52.97 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 8.91 |

| Fluorine (F) | 19.00 | 2 | 38.00 | 27.93 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.76 |

| Total | 138.18 | 100.00 |

Experimentally, the elemental composition is determined through combustion analysis for carbon and hydrogen. In this method, a weighed sample of the compound is burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of carbon and hydrogen in the original sample can then be calculated from the masses of CO₂ and H₂O, respectively.

The oxygen content is often determined by difference, although direct methods are also available. The analysis of fluorine in organic compounds requires specific methods, often involving mineralization of the sample to convert the organically bound fluorine into fluoride ions, which can then be quantified by techniques such as ion-selective electrode potentiometry or ion chromatography.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical data provides strong evidence for the confirmation of the empirical and, subsequently, the molecular formula of 6,6-Difluorohexan-1-ol.

Theoretical and Computational Chemistry Studies of 6,6 Difluorohexan 1 Ol

Thermochemical and Kinetic Studies

Based on studies of other fluorinated alcohols, it is expected that the introduction of fluorine atoms significantly impacts the enthalpy of formation. The high electronegativity of fluorine and the strength of the C-F bond generally lead to a more negative enthalpy of formation compared to the non-fluorinated analogue, hexan-1-ol.

The following table provides hypothetical, yet chemically reasonable, estimated values for the thermochemical properties of 6,6-Difluorohexan-1-ol (B6152283) in the gas phase, derived from trends observed in similar compounds.

| Property | Estimated Value | Method of Estimation |

| Standard Enthalpy of Formation (ΔHf°) | -650 to -750 kJ/mol | Based on group additivity methods and computational data for other fluorinated alkanes and alcohols. |

| Standard Molar Entropy (S°) | 380 to 420 J/(mol·K) | Estimated from the molecular structure, vibrational frequencies, and comparison with structurally similar molecules. |

Bond Dissociation Energies (BDEs): BDEs are a measure of the strength of a chemical bond. For 6,6-Difluorohexan-1-ol, the C-F and O-H bonds are of particular interest. The C-F bond is known to be one of the strongest single bonds in organic chemistry. The presence of two fluorine atoms on the same carbon is expected to further strengthen these bonds. The O-H bond strength will be influenced by the inductive effect of the distant difluoro group, which is expected to be modest but could slightly increase its acidity compared to hexan-1-ol.

Acidity/Basicity Predictions: The acidity of the hydroxyl proton (pKa) and the basicity of the hydroxyl oxygen (proton affinity) are key parameters determining the reactivity of 6,6-Difluorohexan-1-ol. The electron-withdrawing difluoro group at the C6 position will have an inductive effect that propagates along the carbon chain, increasing the acidity of the O-H bond relative to hexan-1-ol. While the effect is attenuated over the long alkyl chain, the pKa of 6,6-Difluorohexan-1-ol is predicted to be slightly lower (more acidic) than that of its non-fluorinated counterpart. The basicity of the oxygen atom would be correspondingly reduced.

The table below presents estimated BDE and pKa values for 6,6-Difluorohexan-1-ol.

| Parameter | Bond/Site | Estimated Value | Basis for Estimation |

| Bond Dissociation Energy (BDE) | C6-F | 480-520 kJ/mol | Based on known BDEs of C-F bonds in gem-difluoroalkanes. |

| Bond Dissociation Energy (BDE) | O-H | 430-450 kJ/mol | Similar to other primary alcohols, with a minor influence from the distant fluoro-substituents. |

| Acidity (pKa) | O-H proton | 15-16 | Slightly lower than typical primary alcohols (pKa ~16-17) due to the electron-withdrawing effect of the fluorine atoms. |

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of molecules in the condensed phase, including their interactions with solvents and their tendency to aggregate.

Solvent Interactions: In aqueous solution, 6,6-Difluorohexan-1-ol would exhibit amphiphilic character. The hydroxyl group would act as a hydrogen bond donor and acceptor, interacting favorably with water molecules. The difluoromethylene group at the end of the alkyl chain would create a region of local hydrophobicity, though the polarity of the C-F bonds would lead to different interactions compared to a simple alkyl chain. MD simulations on similar fluorinated alcohols have shown that the fluoroalkyl segment can influence the local water structure. aip.orgaip.org It is plausible that the CF2H group of 6,6-Difluorohexan-1-ol would also promote some structuring of adjacent water molecules. aip.orgaip.org

Aggregation Behavior: Like other amphiphilic molecules, 6,6-Difluorohexan-1-ol would be expected to exhibit aggregation behavior in aqueous solution, potentially forming micelles or other aggregates above a certain concentration. The hydrophobic alkyl chain would drive the aggregation to minimize contact with water, while the polar hydroxyl headgroups would remain exposed to the aqueous environment. The terminally fluorinated tail might lead to different packing and aggregate morphologies compared to non-fluorinated surfactants due to the unique properties of fluorocarbons, such as their lipophobicity. However, without specific simulation data, the precise nature of this aggregation remains speculative.

Future Directions and Emerging Research Avenues for 6,6 Difluorohexan 1 Ol

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

Future research into the synthesis of 6,6-Difluorohexan-1-ol (B6152283) is expected to prioritize efficiency, safety, and sustainability, moving away from traditional methods that may involve harsh reagents or produce significant waste.

Catalytic Fluorination: A primary goal will be the development of catalytic methods for the difluorination of precursor molecules. This could involve late-stage C-H fluorination of hexanol derivatives or the use of novel transition-metal catalysts to introduce the gem-difluoro moiety with high selectivity and functional group tolerance.

Flow Chemistry: The adoption of continuous flow synthesis offers enhanced safety, better temperature control, and easier scalability compared to batch processes. Developing a flow-based synthesis for 6,6-Difluorohexan-1-ol could enable safer handling of energetic fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purity.

Bio-based Feedstocks: Aligning with the principles of green chemistry, researchers will likely explore synthetic routes starting from renewable, biomass-derived platform molecules. rsc.org For instance, pathways could be designed from precursors like 1,6-hexanediol, which can be sourced from bio-based materials, to create a more sustainable production pipeline. rsc.orgresearchgate.net

Electrochemical Synthesis: Electrosynthesis represents a powerful and green alternative for constructing C-F bonds. Future work could focus on developing electrochemical methods to convert carbonyl or other functional groups in a C6 precursor to the desired difluorinated alcohol, minimizing the use of chemical oxidants or reductants.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Fluorination | High selectivity, reduced stoichiometry of reagents, milder conditions. | Development of novel catalysts (e.g., iron, copper-based); late-stage C-H functionalization. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Optimization of reactor design; integration with in-line purification. |

| Bio-based Feedstocks | Sustainability, reduced reliance on petrochemicals. | Conversion of molecules like 1,6-hexanediol or 5-hydroxymethylfurfural (HMF) derivatives. rsc.org |

| Electrochemical Synthesis | Avoidance of harsh chemical reagents, use of electricity as a "green" reagent. | Development of selective electrode materials and reaction conditions. |

Expanded Applications in Advanced Materials and Nanotechnology

The unique properties imparted by the terminal difluoro group make 6,6-Difluorohexan-1-ol an attractive candidate for the development of next-generation materials and nanotechnologies.

Fluorinated Polymers and Coatings: The alcohol functionality allows 6,6-Difluorohexan-1-ol to be used as a monomer or initiator for polymerization. The resulting polymers would feature terminal difluoroalkyl chains, potentially creating surfaces with low surface energy, high hydrophobicity, and lipophobicity. Such materials could be applied as anti-fouling coatings, protective layers for electronics, or in advanced textiles.

Self-Assembled Monolayers (SAMs): The molecule could be modified to create head groups suitable for forming SAMs on various substrates (e.g., silicon, gold). The terminal difluoro groups would form the outer surface of the monolayer, providing a well-defined, low-energy interface for applications in microelectronics, biosensors, and lubrication.

Nanoparticle Functionalization: 6,6-Difluorohexan-1-ol can serve as a ligand or surface-modifying agent for nanoparticles. Capping nanoparticles with this molecule could enhance their dispersibility in specific solvents, improve their thermal stability, and create a protective shell that prevents aggregation or degradation.

Exploration in New Catalytic Systems

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their remarkable ability to promote or enable challenging chemical reactions due to their strong hydrogen-bonding capabilities, high ionizing power, and low nucleophilicity. rsc.orgresearchgate.netthieme-connect.com Research into 6,6-Difluorohexan-1-ol could explore its potential in similar roles.

As a Solvent or Co-solvent: Investigating 6,6-Difluorohexan-1-ol as a medium for organic reactions could reveal unique reactivity or selectivity. rsc.org Its distinct polarity and hydrogen-bonding profile, different from highly fluorinated alcohols like HFIP, may offer new advantages in specific catalytic cycles, such as C-H activation or cycloaddition reactions. rsc.orgresearchgate.net

As a Catalyst Promoter or Additive: Even in small quantities, 6,6-Difluorohexan-1-ol might act as a crucial promoter by stabilizing charged intermediates or activating substrates through hydrogen bonding. researchgate.net This could be particularly relevant in organocatalysis or transition-metal-catalyzed reactions where the stabilization of cationic species is key to the reaction mechanism.

Interdisciplinary Research with Biological and Medicinal Chemistry (Focus on Design Principles)

In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates. digitellinc.com 6,6-Difluorohexan-1-ol serves as a valuable building block for implementing key design principles.

Metabolic Blocking: The gem-difluoro group is an excellent mimic of a methylene (B1212753) group (CH₂) but is resistant to metabolic oxidation. By incorporating the 6,6-difluorohexyl moiety into a bioactive molecule, medicinal chemists can block oxidation at the terminal position, a common metabolic pathway, thereby potentially increasing the compound's half-life and bioavailability. digitellinc.com

Conformational Control: The presence of the C-F bond can introduce conformational biases in the alkyl chain. Utilizing 6,6-Difluorohexan-1-ol as a scaffold allows for the design of molecules with more rigid or predictable conformations, which can lead to improved binding affinity and selectivity for a specific protein or enzyme. Research has shown that fluorination can be used to probe enzymatic mechanisms, as seen in studies of fluorinated analogs with enzymes like the nonheme Fe oxygenase LolO. nih.gov

| Design Principle | Effect of 6,6-Difluoro Group | Potential Therapeutic Advantage |

| Metabolic Stability | Blocks enzymatic C-H oxidation at the terminal position. | Increased in vivo half-life and improved drug efficacy. digitellinc.com |

| Property Modulation | Alters pKa, lipophilicity, and dipole moment. | Enhanced membrane permeability and target binding affinity. |

| Conformational Rigidity | Influences bond rotation and chain conformation. | Improved selectivity for the biological target, reducing off-target effects. |

Advanced Computational Modeling for Deeper Understanding of Reactivity and Structure

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental efforts. For 6,6-Difluorohexan-1-ol, advanced modeling can offer significant insights.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, bond energies, and reaction pathways. This can help predict its reactivity in proposed synthetic routes and understand the mechanism of its action as a catalyst promoter.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational behavior of the difluorohexyl chain in different environments (e.g., in solution, at an interface). This is crucial for designing self-assembled monolayers or understanding how a drug candidate incorporating this moiety might interact with a binding pocket.

Predicting Spectroscopic Properties: Computational models can accurately predict NMR, IR, and other spectroscopic data. These predictions can aid in the characterization of 6,6-Difluorohexan-1-ol and its derivatives, helping to confirm experimental results.

By leveraging these computational tools, researchers can accelerate the discovery process, enabling a more rational design of new materials and molecules based on the 6,6-Difluorohexan-1-ol scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,6-Difluorohexan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of fluorinated alcohols like 6,6-Difluorohexan-1-ol typically involves fluorination of precursor molecules. Nucleophilic substitution using fluoride sources (e.g., KF, HF-pyridine) or radical fluorination under controlled conditions can introduce fluorine atoms. For example, similar fluorinated ketones are synthesized via selective fluorination at the terminal carbon using AgF or Deoxo-Fluor reagents . Optimization includes varying solvent polarity (e.g., DMF, THF), temperature (0–60°C), and stoichiometric ratios of fluorinating agents. Purification via column chromatography or fractional distillation is critical to isolate the diastereomerically pure product.

Q. Which analytical techniques are most effective for characterizing 6,6-Difluorohexan-1-ol, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can identify hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and adjacent CH₂ groups influenced by fluorine’s electronegativity (e.g., splitting patterns from F-C coupling). ¹⁹F NMR is essential for confirming fluorine positions (δ -120 to -220 ppm for CF₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion peak ([M+H]⁺ or [M-H]⁻) and fragmentation patterns (e.g., loss of H₂O or HF).

- IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) confirm functional groups.

Q. How does the stability of 6,6-Difluorohexan-1-ol vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Fluorinated alcohols are hygroscopic and prone to decomposition via hydrolysis or oxidation. Storage in anhydrous solvents (e.g., under N₂/Ar) at -20°C in amber vials minimizes degradation. Stability tests under varying pH (e.g., 4–10) and temperature (25–60°C) should be conducted using HPLC or GC-MS to monitor decomposition products (e.g., hexanal or fluorinated byproducts) .

Advanced Research Questions

Q. How can 6,6-Difluorohexan-1-ol be utilized to study fluorine’s role in modulating enzyme-substrate interactions?

- Methodological Answer : Fluorine’s electronegativity alters hydrogen-bonding and hydrophobic interactions in enzymatic pockets. For example:

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated substrates with enzymes like alcohol dehydrogenases.

- Crystallography : Co-crystallize 6,6-Difluorohexan-1-ol with target enzymes (e.g., cytochrome P450) to visualize fluorine’s spatial effects on binding .

- MD Simulations : Model fluorine’s impact on substrate orientation and binding energy using software like GROMACS.

Q. What strategies resolve contradictions in reported data on 6,6-Difluorohexan-1-ol’s reactivity or spectroscopic properties?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or instrumentation variability.

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., inert atmosphere, HPLC-grade solvents).

- Advanced Spectroscopy : Use 2D NMR (COSY, HMBC) to resolve overlapping signals or confirm fluorine positioning .

- Cross-Lab Validation : Collaborate with independent labs to verify data, referencing protocols from open science frameworks .

Q. How can 6,6-Difluorohexan-1-ol serve as a precursor for fluorinated drug candidates, and what are the key design considerations?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability in pharmaceuticals.

- Derivatization : Convert the hydroxyl group to esters or ethers for prodrug development.

- Structure-Activity Relationships (SAR) : Modify the carbon chain length or fluorine substitution pattern to optimize target binding (e.g., kinase inhibitors) .

- Toxicity Screening : Use in vitro assays (e.g., hepatocyte viability) to assess cytotoxicity from potential HF release during metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.